molecular formula C6H8F2N2O B2916975 [1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol CAS No. 2243510-09-8

[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol

Cat. No.: B2916975
CAS No.: 2243510-09-8
M. Wt: 162.14
InChI Key: IARMRWXTQGTCJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol typically involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl and hydroxymethyl groups. One common method involves the reaction of a suitable precursor with difluoromethylating agents under controlled conditions. The hydroxymethyl group can be introduced through subsequent reactions involving formaldehyde or other hydroxymethylating agents.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The difluoromethyl group can be reduced under specific conditions to form methyl or other alkyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Methyl or alkyl derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it is used to study the effects of difluoromethyl and hydroxymethyl groups on biological activity and molecular interactions.

Industry: Used in the synthesis of advanced materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol involves its interaction with specific molecular targets, potentially including enzymes and receptors. The difluoromethyl group can enhance binding affinity and selectivity, while the hydroxymethyl group may influence solubility and metabolic stability. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

Uniqueness: Compared to similar compounds, [1-(Difluoromethyl)-5-methylpyrazol-3-yl]methanol offers a unique combination of difluoromethyl and hydroxymethyl groups, which can provide distinct chemical and biological properties. This uniqueness can be leveraged in the design of new molecules with improved efficacy and safety profiles.

Properties

IUPAC Name

[1-(difluoromethyl)-5-methylpyrazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2N2O/c1-4-2-5(3-11)9-10(4)6(7)8/h2,6,11H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IARMRWXTQGTCJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.